

# Application of Finasteride in Prostate Cancer Cell Line Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **finasteride**

Cat. No.: **B7804897**

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

## Introduction

**Finasteride** is a synthetic 4-azasteroid compound that acts as a competitive inhibitor of 5 $\alpha$ -reductase, primarily the type II isozyme.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within the prostate gland.[3][4] As the growth and progression of many prostate cancers are androgen-dependent, **finasteride**'s ability to significantly reduce intraprostatic DHT levels has made it a key subject of investigation in prostate cancer research and chemoprevention.[3][5]

These application notes provide a comprehensive overview of the use of **finasteride** in in-vitro prostate cancer cell line models. It details the methodologies to assess its effects on cell viability, apoptosis, invasion, and androgen receptor signaling, supported by quantitative data and detailed experimental protocols.

## Mechanism of Action

**Finasteride**'s primary mechanism is the inhibition of 5 $\alpha$ -reductase type 2, which drastically reduces the concentration of DHT, the principal androgen responsible for prostate growth.[4] This reduction in DHT levels can lead to decreased proliferation and induction of apoptosis in androgen-sensitive prostate cancer cells.[1][6] Additionally, some studies suggest that **finasteride** may have off-target effects, including direct interaction with the androgen receptor (AR), particularly mutant forms found in certain cell lines like LNCaP.[7]



[Click to download full resolution via product page](#)

**Caption:** Finasteride's primary mechanism of action.

## Data Summary

**Table 1: Effect of Finasteride on Cell Viability and Proliferation**

| Cell Line            | Androgen Receptor Status          | Finasteride Concentration | Treatment Duration | Effect on Viability/Proliferation      | Reference |
|----------------------|-----------------------------------|---------------------------|--------------------|----------------------------------------|-----------|
| LNCaP                | Androgen-sensitive (T877A mutant) | 1 µM                      | 8-10 days          | Significant decrease in cell viability | [1]       |
| 10 µM                | 4-10 days                         |                           |                    | Significant decrease in cell viability | [1]       |
| 50 µM                | 4-10 days                         |                           |                    | Significant decrease in cell viability | [1]       |
| DU145                | Androgen-insensitive              | 12.5 µg/well (~25 µM)     | 72 hours           | 43% reduction in cell growth           | [8]       |
| 25 µg/well (~50 µM)  | 72 hours                          |                           |                    | 47% reduction in cell growth           | [8]       |
| 50 µg/well (~100 µM) | 72 hours                          |                           |                    | 41% reduction in cell growth           | [8]       |
| 0.4 - 3.2 µg/well    | 72 hours                          |                           |                    | Significant increase in cell growth    | [8]       |
| PC-3                 | Androgen-insensitive (AR-null)    | 50 µM                     | 72 hours           | No significant effect on viability     | [9]       |
| 0.4 - 1.6 µg/well    | 72 hours                          |                           |                    | Significant increase in cell growth    | [8]       |

|        |                                  |       |          |                                          |     |
|--------|----------------------------------|-------|----------|------------------------------------------|-----|
| RWPE-1 | Normal<br>Prostate<br>Epithelial | 50 µM | 72 hours | No significant<br>effect on<br>viability | [9] |
|--------|----------------------------------|-------|----------|------------------------------------------|-----|

**Table 2: Effect of Finasteride on Cell Invasion and Migration**

| Cell Line | Assay    | Finasteride Concentration | Treatment Duration | Effect                                 | Reference   |
|-----------|----------|---------------------------|--------------------|----------------------------------------|-------------|
| LNCaP     | Invasion | 50 µM                     | 72 hours           | Significant<br>inhibition<br>(p<0.05)  | [9][10]     |
| Migration |          | 50 µM                     | 72 hours           | Significant<br>inhibition<br>(p<0.05)  | [9][10][11] |
| PC-3      | Invasion | 50 µM                     | 72 hours           | Significant<br>inhibition<br>(p<0.001) | [9][10]     |
| Migration |          | 50 µM                     | 72 hours           | No significant<br>inhibition           | [9][10][11] |
| DU145     | Invasion | 50 µM                     | 72 hours           | Significant<br>inhibition<br>(p<0.001) | [9][10]     |
| Migration |          | 50 µM                     | 72 hours           | No significant<br>inhibition           | [9][10][11] |
| RWPE-1    | Invasion | 50 µM                     | 72 hours           | Significant<br>inhibition<br>(p<0.01)  | [9][10]     |
| Migration |          | 50 µM                     | 72 hours           | Significant<br>inhibition<br>(p<0.01)  | [9][10][11] |

**Table 3: Effect of Finasteride on Apoptosis-Related Proteins in LNCaP Cells (4-day treatment)**

| Protein       | Function         | Effect of Finasteride (Concentration-dependent)           | Reference                                |
|---------------|------------------|-----------------------------------------------------------|------------------------------------------|
| Bcl-2         | Anti-apoptotic   | Significantly reduced expression                          | <a href="#">[1]</a> <a href="#">[12]</a> |
| Bcl-xL        | Anti-apoptotic   | Significantly reduced expression                          | <a href="#">[1]</a> <a href="#">[12]</a> |
| Bax           | Pro-apoptotic    | Markedly increased expression                             | <a href="#">[1]</a> <a href="#">[12]</a> |
| Pro caspase-3 | Inactive Caspase | Significant decrease (indicating activation to Caspase-3) | <a href="#">[1]</a> <a href="#">[12]</a> |

## Key Experimental Protocols



[Click to download full resolution via product page](#)

**Caption:** General workflow for in-vitro **finasteride** studies.

## Cell Culture and Finasteride Treatment

- Cell Lines: Culture LNCaP, PC-3, or DU145 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[1\]](#)[\[13\]](#)

- Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows them to reach 60-70% confluence before treatment.
- **Finasteride** Preparation: Prepare a stock solution of **finasteride** in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50  $\mu$ M).[1]
- Treatment: Replace the existing medium with the **finasteride**-containing medium. Include a vehicle control group treated with the same concentration of DMSO without **finasteride**.[1]
- Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours, or up to 10 days depending on the assay).[1][9]

## Cell Viability (MTT) Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

- Seeding: Seed cells in a 96-well plate at a density of  $2 \times 10^4$  cells/cm<sup>2</sup>.[9]
- Treatment: Treat cells with various concentrations of **finasteride** as described above for 24-72 hours.
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.[14]
- Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[14]
- Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
- Analysis: Express the results as a percentage of the vehicle-treated control cells, which represents 100% viability.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Collection: Following **finasteride** treatment in 6-well plates, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[\[15\]](#)
- Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[\[15\]](#)
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within one hour.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.



[Click to download full resolution via product page](#)

**Caption:** Apoptotic pathway induced by **finasteride** in LNCaP cells.[1][12]

## Western Blot Analysis

This protocol allows for the detection and semi-quantification of specific proteins, such as the androgen receptor (AR) and apoptosis-related proteins.[16][17]

- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]
- **Protein Quantification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
- **Sample Preparation:** Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
- **SDS-PAGE:** Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-Bcl-2, anti-Bax) overnight at 4°C.[19]
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
- **Normalization:** To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein, such as GAPDH or β-actin.[16]

## Cell Invasion Assay (Matrigel Transwell)

This assay measures the ability of cells to invade through a basement membrane matrix.[\[9\]](#)

- Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8  $\mu$ m pore size) with serum-free medium.
- Cell Seeding: After a 72-hour pre-treatment with 50  $\mu$ M **finasteride** or vehicle, harvest cells and resuspend them in serum-free medium (containing **finasteride** or vehicle). Seed  $1 \times 10^5$  cells into the upper chamber of the insert.[\[9\]](#)[\[10\]](#)
- Chemoattractant: Fill the lower chamber with a medium containing 10% FBS as a chemoattractant.
- Incubation: Incubate the plate for 22-24 hours at 37°C.
- Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
- Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Express the results as the average number of invaded cells per field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [spandidos-publications.com](http://spandidos-publications.com) [spandidos-publications.com]
- 2. Finasteride - StatPearls - NCBI Bookshelf [\[ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 3. Finasteride and Prostate Cancer - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 4. [xyonhealth.com](http://xyonhealth.com) [xyonhealth.com]
- 5. Conversation on Prostate Cancer Prevention and Finasteride - NCI [\[cancer.gov\]](https://www.cancer.gov)

- 6. Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ispub.com [ispub.com]
- 9. Finasteride Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Finasteride Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation | PLOS One [journals.plos.org]
- 11. Finasteride Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation | PLOS One [journals.plos.org]
- 12. Finasteride induces apoptosis via Bcl-2, Bcl-xL, Bax and caspase-3 proteins in LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Finasteride upregulates expression of androgen receptor in hyperplastic prostate and LNCaP cells: implications for chemoprevention of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Application of Finasteride in Prostate Cancer Cell Line Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7804897#application-of-finasteride-in-prostate-cancer-cell-line-research>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)